N-(benzo[d]thiazol-2-yl)-2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
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Description
N-(benzo[d]thiazol-2-yl)-2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H20N6O3S2 and its molecular weight is 456.54. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Research has been conducted on the synthesis of novel heterocyclic compounds using N-(benzo[d]thiazol-2-yl)-2-chloroacetamide as a doubly electrophilic building block for the formation of ring-annulated thiazolo[3,2-a]pyrimidinone products. This synthetic route involves the elimination of by-products such as aniline/2-aminobenzothiazole, resulting in acceptable product yields. Analytical and spectral studies, including single crystal X-ray data, have confirmed the structure of the reaction products (Janardhan et al., 2014).
Biological Activity
The synthesized compounds derived from N-(benzo[d]thiazol-2-yl)-2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide and its analogs have been screened for various biological activities. One study focused on the synthesis and antimicrobial activity of new heterocycles incorporating the antipyrine moiety, indicating potential for antimicrobial applications (Bondock et al., 2008). Another research highlighted the synthesis and insecticidal assessment of innovative heterocycles incorporating a thiadiazole moiety against the cotton leafworm, showcasing potential insecticidal properties (Fadda et al., 2017).
Antioxidant Activity
A study on the antioxidant activity of novel fused heterocyclic compounds derived from tetrahydropyrimidine derivatives, including this compound, revealed that these compounds exhibit significant antioxidant activities. This suggests potential applications in areas where oxidative stress is a concern (Salem et al., 2015).
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(1,3-dimethyl-2,4-dioxo-7-propan-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3S2/c1-10(2)15-23-16-14(18(28)26(4)20(29)25(16)3)17(24-15)30-9-13(27)22-19-21-11-7-5-6-8-12(11)31-19/h5-8,10H,9H2,1-4H3,(H,21,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQYBXKDBKTGLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C(=N1)SCC(=O)NC3=NC4=CC=CC=C4S3)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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